An In-depth Technical Guide to 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole: Synthesis, Characterization, and Therapeutic Potential
Abstract
Introduction: The Significance of the 5-Aryl-Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure and ability to be functionalized at various positions make it an attractive template for the design of novel therapeutics. Substitution at the 5-position with an aryl group, such as the 2-methoxyphenyl moiety, can significantly influence the molecule's pharmacological properties, including its binding affinity to biological targets and its pharmacokinetic profile.
Derivatives of the 5-aryl-indoline class have shown promise in a range of therapeutic areas. For instance, certain 5-substituted indoline derivatives have been investigated as potent and selective α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia. The indole and indoline scaffolds are also fundamental to compounds with anti-inflammatory, anticancer, and antiviral activities[1][2][3]. The introduction of the 2-methoxyphenyl group can introduce specific steric and electronic properties, potentially leading to novel interactions with target proteins.
This guide will focus on a practical and efficient method for the synthesis of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole, its subsequent characterization, and a discussion of its potential applications in drug discovery.
Physicochemical Properties
While experimental data for the target molecule is not widely published, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |
| Boiling Point | > 300 °C (estimated) |
| Melting Point | 100-120 °C (estimated range) |
Synthesis of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole
The most logical and well-precedented synthetic route to 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by deprotection. This approach offers high yields and good functional group tolerance.
Rationale for the Synthetic Strategy
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of biaryl compounds[4]. The choice of a 5-bromo-indoline derivative as a starting material is strategic, as the carbon-bromine bond is highly reactive in palladium-catalyzed cross-coupling reactions. To prevent side reactions at the nitrogen atom of the indoline ring during the coupling, it is prudent to first protect it with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Suzuki reaction and can be readily removed under acidic conditions.
Experimental Workflow
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Boc-5-(2-methoxyphenyl)-2,3-dihydro-1H-indole
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Reagents and Materials:
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5-Bromo-1-Boc-indoline
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2-Methoxyphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Procedure:
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To a reaction vial, add 5-bromo-1-Boc-indoline (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
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In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a 4:1 mixture of 1,4-dioxane and water.
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Add the catalyst solution to the reaction vial containing the solids.
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Seal the vial and stir the mixture at 80-100 °C for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-5-(2-methoxyphenyl)-2,3-dihydro-1H-indole.
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Step 2: Synthesis of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole
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Reagents and Materials:
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1-Boc-5-(2-methoxyphenyl)-2,3-dihydro-1H-indole
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Procedure:
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Dissolve 1-Boc-5-(2-methoxyphenyl)-2,3-dihydro-1H-indole (1.0 equiv.) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic acid (5-10 equiv.) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the deprotection by TLC.
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Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
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Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole. Further purification can be achieved by recrystallization or column chromatography if necessary.
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Characterization
The structural confirmation of the synthesized 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole is crucial. The following are the predicted spectroscopic data based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (predicted, 400 MHz, CDCl₃):
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δ 7.20-7.30 (m, 2H, Ar-H)
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δ 6.85-7.00 (m, 4H, Ar-H)
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δ 6.65 (d, J = 8.0 Hz, 1H, Ar-H)
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δ 3.85 (s, 3H, OCH₃)
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δ 3.60 (t, J = 8.4 Hz, 2H, CH₂-N)
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δ 3.10 (t, J = 8.4 Hz, 2H, CH₂-Ar)
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δ ~4.0 (br s, 1H, NH)
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¹³C NMR (predicted, 100 MHz, CDCl₃):
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δ 156.5 (C-O)
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δ 150.0 (C-N)
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δ 131.0 (Ar-C)
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δ 130.5 (Ar-C)
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δ 128.5 (Ar-CH)
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δ 127.0 (Ar-CH)
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δ 125.0 (Ar-CH)
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δ 121.0 (Ar-CH)
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δ 111.0 (Ar-CH)
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δ 110.0 (Ar-CH)
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δ 109.0 (Ar-CH)
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δ 55.5 (OCH₃)
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δ 47.5 (CH₂-N)
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δ 30.0 (CH₂-Ar)
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Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS):
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Calculated for C₁₅H₁₆NO⁺ [M+H]⁺: 226.1226
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The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated value.
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Potential Applications in Drug Discovery
The 5-aryl-indoline scaffold is a versatile platform for the development of new therapeutic agents. The introduction of the 2-methoxyphenyl group at the 5-position of the indoline ring can lead to compounds with a range of potential biological activities.
Target-Based Drug Design
The specific stereoelectronic properties of the 2-methoxyphenyl substituent can be exploited in target-based drug design. The methoxy group can act as a hydrogen bond acceptor, and its ortho position on the phenyl ring creates a specific conformational preference that can be modeled to fit into the binding pocket of a target protein.
Signaling Pathways of Interest
Indole and indoline derivatives have been shown to modulate various signaling pathways implicated in disease. These include, but are not limited to:
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Receptor Tyrosine Kinase (RTK) Pathways: Many kinase inhibitors incorporate indole or related heterocyclic cores.
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G-Protein Coupled Receptor (GPCR) Signaling: As mentioned, 5-substituted indolines can act as selective antagonists for certain GPCRs.
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Inflammatory Pathways: Indole derivatives have been shown to inhibit key enzymes in inflammatory cascades, such as cyclooxygenases (COX).
A diagram illustrating the potential interaction of a 5-aryl-indoline with a hypothetical kinase active site is presented below:
Caption: Hypothetical binding mode of a 5-aryl-indoline in a kinase active site.
Conclusion
While 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole may not be a commercially available compound with a designated CAS number, this guide demonstrates a clear and feasible synthetic pathway for its preparation. The Suzuki-Miyaura coupling provides an efficient means to construct the key C-C bond, and the subsequent deprotection is a standard transformation. The predicted characterization data provides a benchmark for researchers who undertake the synthesis of this and related molecules. The broader importance of the 5-aryl-indoline scaffold in medicinal chemistry suggests that 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole is a valuable compound for further investigation and could serve as a key building block in the development of novel therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Jetir.org. (n.d.). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES.
- Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin].
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MDPI. (2017, July 5). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Retrieved from [Link]
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MDPI. (2024, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
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PubMed. (2016, March 31). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Retrieved from [Link]
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PubMed. (n.d.). 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols. A novel class of anorectic agents. Retrieved from [Link]
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ResearchGate. (2016, December 15). A manifold implications of indole and its derivatives: A brief Review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. Retrieved from [Link]
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RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]
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SAGE Journals. (n.d.). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]
